molecular formula C34H30N8O5 B11446552 6-[(4-Methoxyphenyl)methyl]-3-({4-[4-({6-[(4-methoxyphenyl)methyl]-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL}amino)phenoxy]phenyl}amino)-4,5-dihydro-1,2,4-triazin-5-one

6-[(4-Methoxyphenyl)methyl]-3-({4-[4-({6-[(4-methoxyphenyl)methyl]-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL}amino)phenoxy]phenyl}amino)-4,5-dihydro-1,2,4-triazin-5-one

Cat. No.: B11446552
M. Wt: 630.7 g/mol
InChI Key: NCIMPPGSHXFLEA-UHFFFAOYSA-N
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Description

The compound 6-[(4-Methoxyphenyl)methyl]-3-({4-[4-({6-[(4-methoxyphenyl)methyl]-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL}amino)phenoxy]phenyl}amino)-4,5-dihydro-1,2,4-triazin-5-one is a complex organic molecule with potential applications in various scientific fields. This compound features multiple functional groups, including methoxyphenyl and triazinyl groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(4-Methoxyphenyl)methyl]-3-({4-[4-({6-[(4-methoxyphenyl)methyl]-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL}amino)phenoxy]phenyl}amino)-4,5-dihydro-1,2,4-triazin-5-one typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as 4-methoxybenzylamine and triazinyl derivatives. These intermediates undergo condensation reactions, followed by cyclization and functional group modifications to yield the final product. Common reagents used in these reactions include sodium borohydride, acetic acid, and various catalysts to facilitate the desired transformations .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

6-[(4-Methoxyphenyl)methyl]-3-({4-[4-({6-[(4-methoxyphenyl)methyl]-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL}amino)phenoxy]phenyl}amino)-4,5-dihydro-1,2,4-triazin-5-one: undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst selection playing crucial roles .

Major Products Formed

The major products formed from these reactions include quinones, amines, and substituted aromatic compounds. These products can further undergo additional reactions to yield more complex molecules with diverse functionalities .

Scientific Research Applications

6-[(4-Methoxyphenyl)methyl]-3-({4-[4-({6-[(4-methoxyphenyl)methyl]-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL}amino)phenoxy]phenyl}amino)-4,5-dihydro-1,2,4-triazin-5-one: has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-[(4-Methoxyphenyl)methyl]-3-({4-[4-({6-[(4-methoxyphenyl)methyl]-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL}amino)phenoxy]phenyl}amino)-4,5-dihydro-1,2,4-triazin-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing cellular processes. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cell death through apoptosis or other mechanisms .

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol
  • 6-((Bis(4-methoxyphenyl)(phenyl)methyl)amino)hexyl (2-cyanoethyl) diisopropylphosphoramidite

Uniqueness

Compared to similar compounds, 6-[(4-Methoxyphenyl)methyl]-3-({4-[4-({6-[(4-methoxyphenyl)methyl]-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL}amino)phenoxy]phenyl}amino)-4,5-dihydro-1,2,4-triazin-5-one stands out due to its unique combination of functional groups and structural features.

Properties

Molecular Formula

C34H30N8O5

Molecular Weight

630.7 g/mol

IUPAC Name

6-[(4-methoxyphenyl)methyl]-3-[4-[4-[[6-[(4-methoxyphenyl)methyl]-5-oxo-4H-1,2,4-triazin-3-yl]amino]phenoxy]anilino]-4H-1,2,4-triazin-5-one

InChI

InChI=1S/C34H30N8O5/c1-45-25-11-3-21(4-12-25)19-29-31(43)37-33(41-39-29)35-23-7-15-27(16-8-23)47-28-17-9-24(10-18-28)36-34-38-32(44)30(40-42-34)20-22-5-13-26(46-2)14-6-22/h3-18H,19-20H2,1-2H3,(H2,35,37,41,43)(H2,36,38,42,44)

InChI Key

NCIMPPGSHXFLEA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC2=NN=C(NC2=O)NC3=CC=C(C=C3)OC4=CC=C(C=C4)NC5=NN=C(C(=O)N5)CC6=CC=C(C=C6)OC

Origin of Product

United States

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